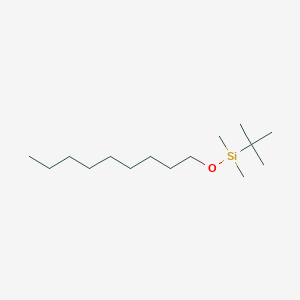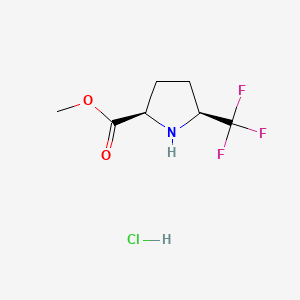
(5S)-5-Trifluoromethyl-D-proline methyl ester hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a synthetic compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the proline ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (5S)-5-Trifluoromethyl-D-proline.
Esterification: The proline derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted proline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context.
相似化合物的比较
Similar Compounds
- (5S)-5-Methyl-D-proline methyl ester hydrochloride
- (5S)-5-Ethyl-D-proline methyl ester hydrochloride
- (5S)-5-Phenyl-D-proline methyl ester hydrochloride
Uniqueness
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs.
Conclusion
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C7H11ClF3NO2 |
|---|---|
分子量 |
233.61 g/mol |
IUPAC 名称 |
methyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
InChI 键 |
XLFHIMAVQSCSCX-JBUOLDKXSA-N |
手性 SMILES |
COC(=O)[C@H]1CC[C@H](N1)C(F)(F)F.Cl |
规范 SMILES |
COC(=O)C1CCC(N1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



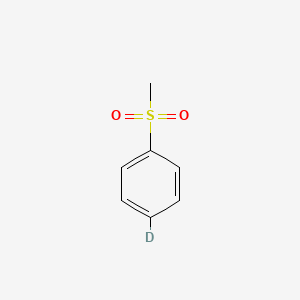
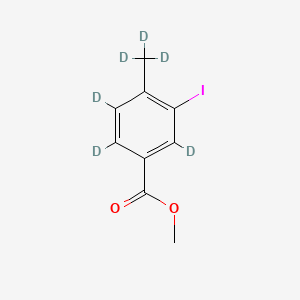

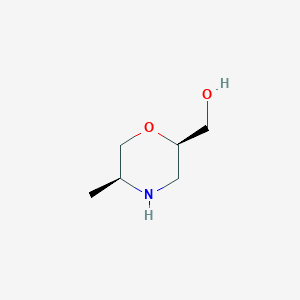

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
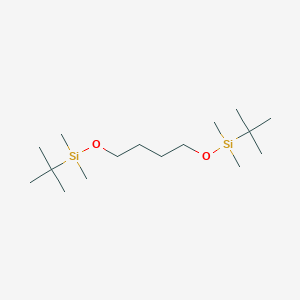
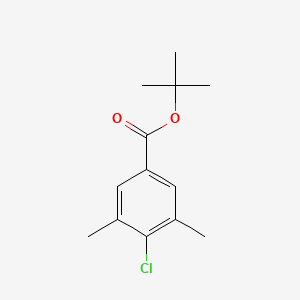
![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
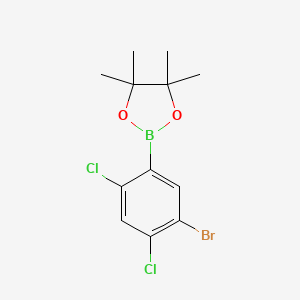

![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)
